

# Technical Support Center: Controlling for GSK926 Non-Specific Binding

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## Compound of Interest

Compound Name: GSK926  
Cat. No.: B15586644

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This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for controlling for the non-specific binding of **GSK926**, a selective inhibitor of the histone methyltransferase EZH2.

## Frequently Asked Questions (FAQs)

Q1: What is **GSK926** and what is its primary target?

**GSK926** is a potent, cell-active, and selective small molecule inhibitor of the Enhancer of Zeste Homolog 2 (EZH2).[1][2] EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which is responsible for the methylation of histone H3 on lysine 27 (H3K27), a mark associated with transcriptional repression.[3][4] **GSK926** acts as a competitive inhibitor of the S-adenosylmethionine (SAM) cofactor binding site on EZH2.[1]

Q2: What are the known off-targets of **GSK926**?

The most significant known off-target of **GSK926** is Enhancer of Zeste Homolog 1 (EZH1), which is the closest homolog to EZH2.[5][6] **GSK926** displays significant selectivity for EZH2 over EZH1 and a large panel of other methyltransferases.

Q3: Why is it important to control for non-specific binding of **GSK926**?

Controlling for non-specific binding is crucial to ensure that the observed biological effects in your experiments are a direct result of EZH2 inhibition and not due to interactions with other cellular proteins. Off-target effects can lead to misinterpretation of data and incorrect conclusions about the role of EZH2 in a biological process.

Q4: What are the recommended methods to control for **GSK926** non-specific binding?

The two primary recommended methods are:

- Cellular Thermal Shift Assay (CETSA): This method assesses the direct binding of **GSK926** to its target (EZH2) and potential off-targets (like EZH1) in a cellular context by measuring changes in protein thermal stability.[7]
- Affinity Chromatography followed by Mass Spectrometry (AC-MS): This chemical proteomics approach identifies proteins from a cell lysate that bind to an immobilized form of **GSK926**. [8] [9]

Q5: How do I choose between CETSA and Affinity Chromatography-Mass Spectrometry?

- CETSA is ideal for validating the engagement of **GSK926** with a known potential off-target, such as EZH1, within intact cells. It is a good method to confirm target engagement under physiological conditions.
- Affinity Chromatography-Mass Spectrometry is a broader, discovery-based approach to identify a wider range of unknown potential off-targets. This method is particularly useful for a comprehensive assessment of a compound's selectivity.

Q6: What is a suitable negative control for **GSK926** experiments?

The ideal negative control would be a structurally similar analog of **GSK926** that does not bind to EZH2. While a commercially available, validated inactive analog for **GSK926** is not readily available, a common practice is to use a structurally unrelated compound with a similar molecular weight and solubility profile that is known not to inhibit EZH2. In the absence of a specific inactive analog, meticulous experimental design and the use of multiple orthogonal

methods to validate findings are crucial. For some advanced applications, custom synthesis of a negative control compound may be considered.<sup>[10]</sup>

## Data Presentation

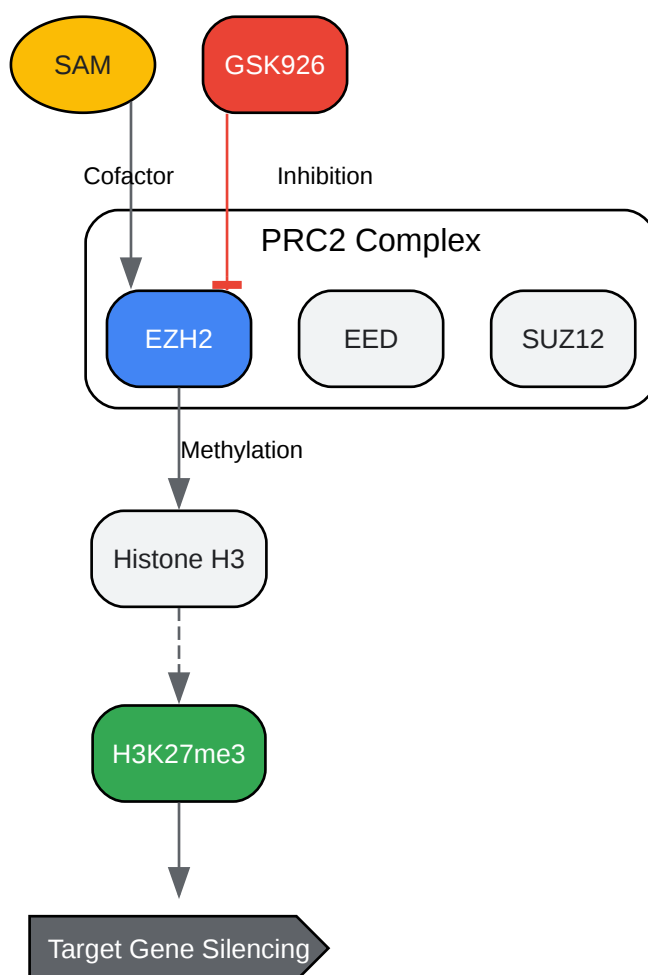
Table 1: Selectivity of **GSK926** and its analog GSK343 against a panel of human methyltransferases.

This table summarizes the inhibitory activity (IC<sub>50</sub>) of **GSK926** and a close analog, GSK343, against their intended target, EZH2, and other related enzymes. The data demonstrates high selectivity for EZH2, with the most significant off-target activity observed against the close homolog EZH1.

Methyltransferase	GSK926 IC <sub>50</sub> (nM)	GSK343 IC <sub>50</sub> (nM)	Fold Selectivity (vs. EZH2) for GSK926	Fold Selectivity (vs. EZH2) for GSK343
EZH2	9.9	< 10	-	-
EZH1	1240	600	125	60
G9a	>50000	>50000	>5051	>5000
SETD7	>50000	>50000	>5051	>5000
SETD8	>50000	>50000	>5051	>5000
PRMT1	>50000	>50000	>5051	>5000
PRMT3	>50000	>50000	>5051	>5000
PRMT4 (CARM1)	>50000	>50000	>5051	>5000
PRMT5	>50000	>50000	>5051	>5000
PRMT6	>50000	>50000	>5051	>5000
DNMT1	>50000	>50000	>5051	>5000

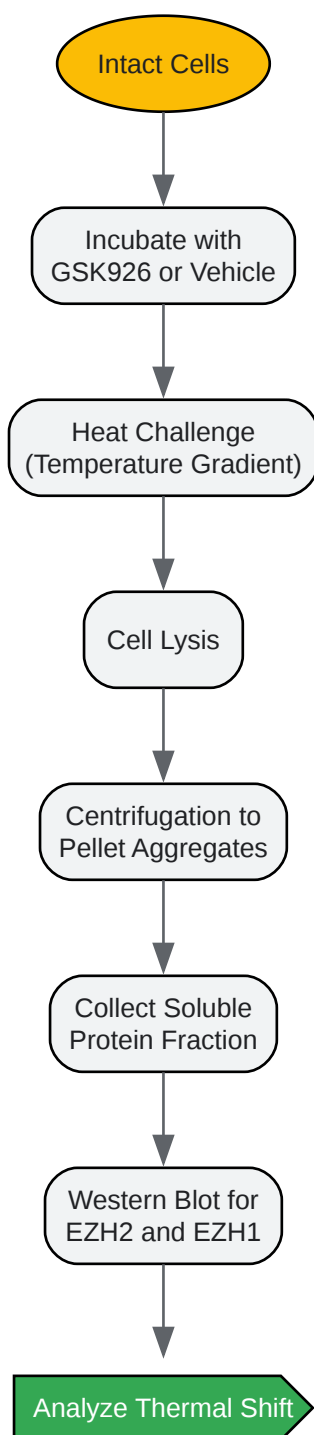
Data adapted from Verma S. K., et al. (2012). Identification of potent, selective, cell-active inhibitors of the histone lysine methyltransferase EZH2. ACS medicinal chemistry letters, 3(12), 1091-1096.

## Signaling Pathway and Experimental Workflows



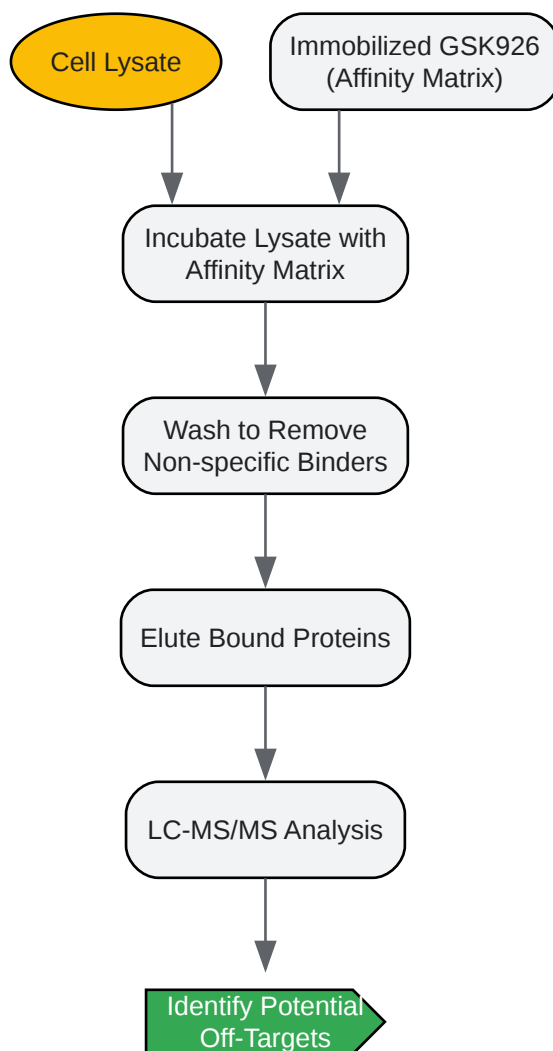
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**Figure 1.** EZH2 Signaling Pathway and Point of **GSK926** Inhibition.



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**Figure 2.** Cellular Thermal Shift Assay (CETSA) Workflow.



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**Figure 3.** Affinity Chromatography-Mass Spectrometry Workflow.

## Experimental Protocols

### Protocol 1: Cellular Thermal Shift Assay (CETSA) for EZH1 Off-Target Engagement

This protocol is designed to determine if **GSK926** binds to its known off-target, EZH1, in a cellular context.

Materials:

- Cell line expressing EZH1 (e.g., K562, HEK293T)

- Complete cell culture medium
- **GSK926**
- DMSO (vehicle control)
- Phosphate-buffered saline (PBS)
- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- BCA protein assay kit
- SDS-PAGE gels and running buffer
- PVDF membrane
- Transfer buffer
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibody against EZH1 (e.g., Cell Signaling Technology #42088)[3]
- Primary antibody against a loading control (e.g., GAPDH,  $\beta$ -actin)
- HRP-conjugated secondary antibody
- Enhanced chemiluminescence (ECL) substrate
- Thermocycler

#### Procedure:

- Cell Culture and Treatment:
  - Culture cells to 70-80% confluency.
  - Harvest cells and resuspend in fresh medium at a density of  $1-2 \times 10^6$  cells/mL.

- Treat cells with the desired concentration of **GSK926** or an equivalent volume of DMSO. Incubate for 1 hour at 37°C.
- Heat Challenge:
  - Aliquot the cell suspension into PCR tubes for each temperature point. A typical temperature range is 40°C to 70°C in 2-3°C increments.
  - Heat the samples in a thermocycler for 3 minutes at the designated temperatures, followed by a 3-minute cooling step at 4°C.
- Cell Lysis and Protein Quantification:
  - Lyse the cells by adding an equal volume of ice-cold lysis buffer and incubating on ice for 30 minutes with vortexing every 10 minutes.
  - Clarify the lysates by centrifugation at 20,000 x g for 20 minutes at 4°C to pellet aggregated proteins.
  - Carefully collect the supernatant containing the soluble protein fraction.
  - Determine the protein concentration of each sample using a BCA assay.
- Western Blotting:
  - Normalize all samples to the same protein concentration with lysis buffer and PBS.
  - Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes.
  - Load equal amounts of protein per lane on an SDS-PAGE gel.
  - Transfer the proteins to a PVDF membrane.
  - Block the membrane with blocking buffer for 1 hour at room temperature.
  - Incubate the membrane with the primary anti-EZH1 antibody overnight at 4°C.
  - Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

- Detect the signal using an ECL substrate.
- Strip and re-probe the membrane for a loading control.
- Data Analysis:
  - Quantify the band intensities for EZH1 at each temperature for both **GSK926**-treated and vehicle-treated samples.
  - Normalize the EZH1 signal to the loading control.
  - Plot the normalized signal as a function of temperature to generate melting curves. A shift in the melting curve to a higher temperature in the **GSK926**-treated sample indicates target engagement.

## Protocol 2: Affinity Chromatography-Mass Spectrometry (AC-MS) for Off-Target Identification

This protocol provides a general framework for identifying proteins that bind to **GSK926**.

Materials:

- **GSK926** with a linker for immobilization (requires chemical synthesis) or a commercially available affinity matrix if available.
- Affinity chromatography resin (e.g., NHS-activated sepharose)
- Cell lysate from the cell line of interest
- Lysis buffer without strong detergents (e.g., a buffer containing 0.1% NP-40)
- Wash buffer (e.g., lysis buffer with a specific salt concentration)
- Elution buffer (e.g., high salt, low pH, or a solution of free **GSK926**)
- Tris buffer for neutralization
- Urea and DTT for denaturation and reduction

- Iodoacetamide for alkylation
- Trypsin for digestion
- LC-MS/MS system

#### Procedure:

- Preparation of Affinity Matrix:
  - Immobilize the **GSK926** analog to the affinity resin according to the manufacturer's instructions.
  - Equilibrate the resin with lysis buffer.
- Affinity Purification:
  - Incubate the cell lysate with the **GSK926**-coupled resin for 2-4 hours at 4°C with gentle rotation.
  - As a negative control, incubate a separate aliquot of lysate with resin that has been blocked or coupled to a negative control compound.
  - Wash the resin extensively with wash buffer to remove non-specifically bound proteins.
- Elution and Sample Preparation for MS:
  - Elute the bound proteins from the resin using the elution buffer. Neutralize the eluate immediately if using a low pH buffer.
  - Denature, reduce, and alkylate the eluted proteins.
  - Digest the proteins into peptides using trypsin overnight at 37°C.
  - Desalt the peptides using a C18 StageTip.
- LC-MS/MS Analysis:
  - Analyze the peptide samples using a high-resolution LC-MS/MS system.

- Data Analysis:
  - Search the MS/MS data against a protein database to identify the proteins.
  - Compare the proteins identified in the **GSK926** pulldown to those from the negative control pulldown. Proteins that are significantly enriched in the **GSK926** sample are considered potential off-targets.

## Troubleshooting Guide

Problem	Possible Cause(s)	Suggested Solution(s)
<p>CETSA: No thermal shift observed for EZH2/EZH1 with GSK926</p>	<p>1. GSK926 concentration is too low. 2. Incubation time is too short. 3. The chosen temperature range is not optimal for EZH2/EZH1 denaturation. 4. GSK926 is not cell-permeable in your cell line. 5. High intracellular SAM concentration is outcompeting GSK926.</p>	<p>1. Perform a dose-response experiment to determine the optimal concentration. 2. Increase the incubation time (e.g., to 2-4 hours). 3. Run a wider temperature range in your initial experiment to determine the optimal melting temperature. 4. Confirm target engagement with a cell-free assay or use a different cell line. 5. Consider experimental conditions that might lower intracellular SAM levels, although this can have pleiotropic effects.</p>
<p>CETSA: High background or non-specific bands in Western Blot</p>	<p>1. Primary antibody is not specific. 2. Insufficient blocking. 3. Insufficient washing.</p>	<p>1. Validate your primary antibody with positive and negative controls (e.g., knockout/knockdown cell lines). 2. Increase the blocking time or try a different blocking agent. 3. Increase the number and duration of wash steps.</p>

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AC-MS: High number of non-specific binders	1. Insufficient washing of the affinity matrix. 2. Hydrophobic interactions between proteins and the matrix/linker. 3. Inappropriate lysis buffer.	1. Increase the stringency of the wash buffer (e.g., increase salt concentration, add a low percentage of detergent). 2. Add a non-ionic detergent (e.g., 0.1% Tween-20) to the wash buffer. 3. Use a lysis buffer with optimized detergent and salt concentrations to minimize non-specific interactions.
AC-MS: Failure to elute bound proteins	1. Elution conditions are too mild. 2. The interaction between GSK926 and the target is very strong.	1. Increase the stringency of the elution buffer (e.g., lower pH, higher salt concentration, or use a denaturing agent like SDS). 2. Consider on-bead digestion of the bound proteins.
General: GSK926 solubility issues	GSK926 may have limited solubility in aqueous buffers.	Prepare a high-concentration stock solution in DMSO and dilute it into the final buffer immediately before use. Avoid multiple freeze-thaw cycles of the stock solution. Ensure the final DMSO concentration is consistent across all samples and is not toxic to the cells.

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